An In-depth Technical Guide to the Chemical Properties of N-Fluoren-4-ylacetohydroxamic Acid
An In-depth Technical Guide to the Chemical Properties of N-Fluoren-4-ylacetohydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Fluoren-4-ylacetohydroxamic acid, a structural isomer of the well-studied carcinogen N-fluoren-2-ylacetohydroxamic acid, presents a compelling case for comparative toxicological and pharmacological investigation. This technical guide provides a comprehensive overview of the chemical and physical properties of N-Fluoren-4-ylacetohydroxamic acid, alongside a detailed synthesis protocol and an exploration of its biological activities. Understanding the nuanced differences between these isomers is critical for researchers in toxicology, pharmacology, and drug development, as it sheds light on the structure-activity relationships that govern the carcinogenicity of aromatic amines and their derivatives. This document synthesizes available data to serve as a foundational resource for professionals working with this compound.
Chemical Identity and Structure
N-Fluoren-4-ylacetohydroxamic acid is an organic compound featuring a fluorene backbone substituted with an acetohydroxamic acid moiety at the 4-position. The hydroxamic acid functional group (-C(=O)N(OH)-) is a key structural feature, known for its metal-chelating properties and its presence in a variety of biologically active molecules.
Table 1: Chemical Identifiers of N-Fluoren-4-ylacetohydroxamic acid
| Identifier | Value |
| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide[1] |
| Synonyms | N-OH-4-AAF, Acetamide, N-9H-fluoren-4-yl-N-hydroxy-, N-Hydroxy-N-4-fluorenylacetamide[1] |
| CAS Number | 22225-34-9[1] |
| Molecular Formula | C₁₅H₁₃NO₂[1] |
| Molecular Weight | 239.27 g/mol [1] |
| Canonical SMILES | CC(=O)N(C1=CC=CC2=C1C3=CC=CC=C3C2)O[1] |
| InChI Key | ACQDWOKSGJMQEI-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of N-Fluoren-4-ylacetohydroxamic acid
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like chloroform and carbon tetrachloride. | General property of hydroxamic acids. |
| logP (Octanol/Water Partition Coefficient) | 2.4 | Computed by PubChem[1] |
| pKa | Not available |
Expert Insight: The computed logP value of 2.4 suggests that N-Fluoren-4-ylacetohydroxamic acid has moderate lipophilicity. This property influences its ability to cross cell membranes and distribute into various tissues. The hydroxamic acid moiety imparts weak acidity to the molecule.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of N-Fluoren-4-ylacetohydroxamic acid. While complete, detailed spectra are not widely published, the following provides an overview of expected spectral features.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorene ring system, the methylene protons at the C9 position of the fluorene, the methyl protons of the acetyl group, and a broad signal for the hydroxyl proton of the hydroxamic acid.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the 15 carbon atoms in the molecule, including the carbonyl carbon of the acetohydroxamic acid group and the various aromatic and aliphatic carbons of the fluorene moiety.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by key absorption bands. Expected peaks include a broad O-H stretch from the hydroxyl group, an N-H stretch (if in the tautomeric form), a C=O stretch from the carbonyl group, and various C-H and C=C stretching and bending vibrations from the aromatic fluorene ring.
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MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (239.27 g/mol ), as well as characteristic fragmentation patterns that can aid in structural elucidation.
Synthesis of N-Fluoren-4-ylacetohydroxamic Acid
The synthesis of N-Fluoren-4-ylacetohydroxamic acid has been described in the scientific literature, primarily for the purpose of comparative toxicological studies with its carcinogenic isomers. The general synthetic strategy involves the partial catalytic reduction of the corresponding nitrofluorene.
Experimental Protocol: A Generalized Synthetic Approach
This protocol is based on established methods for the synthesis of fluorenylhydroxamic acids.[2]
Step 1: Synthesis of 4-Nitrofluorene
The synthesis begins with the nitration of fluorene. This is a standard electrophilic aromatic substitution reaction.
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Reactants: Fluorene, Nitric Acid, Sulfuric Acid (catalyst).
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Procedure:
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Dissolve fluorene in a suitable solvent such as acetic acid.
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Cool the solution in an ice bath.
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Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining a low temperature.
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After the addition is complete, allow the reaction to stir at a controlled temperature.
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Pour the reaction mixture into ice water to precipitate the product.
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Collect the crude 4-nitrofluorene by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
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Step 2: Partial Catalytic Reduction to N-Fluoren-4-ylhydroxylamine
The nitro group is then partially reduced to a hydroxylamine.
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Reactants: 4-Nitrofluorene, Reducing Agent (e.g., Zinc dust, Ammonium Chloride solution or catalytic hydrogenation with a specific catalyst).
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Procedure:
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Suspend 4-nitrofluorene in a solvent system (e.g., ethanol/water).
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Add the reducing agent portion-wise while monitoring the reaction temperature.
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The reaction is typically stirred at room temperature or with gentle heating.
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After the reaction is complete (monitored by TLC), filter off the inorganic salts.
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Extract the product into an organic solvent and dry over an anhydrous salt.
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Remove the solvent under reduced pressure to obtain crude N-fluoren-4-ylhydroxylamine.
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Step 3: Acetylation to N-Fluoren-4-ylacetohydroxamic Acid
The final step is the acetylation of the hydroxylamine.
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Reactants: N-Fluoren-4-ylhydroxylamine, Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride), Base (e.g., Pyridine or Triethylamine).
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Procedure:
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Dissolve the crude N-fluoren-4-ylhydroxylamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a base to act as a scavenger for the acid byproduct.
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Cool the solution in an ice bath.
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Slowly add the acetylating agent dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water and extract the product into an organic solvent.
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Wash the organic layer with dilute acid, water, and brine.
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Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield pure N-Fluoren-4-ylacetohydroxamic acid.
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Causality Behind Experimental Choices: The choice of a partial reduction method in Step 2 is critical. Complete reduction would yield the corresponding amine (4-aminofluorene), which would then be acetylated to 4-acetylaminofluorene. The use of specific catalysts or reagents that favor the formation of the hydroxylamine is therefore essential. The acetylation in Step 3 is a standard procedure, with the base being necessary to neutralize the acid generated and drive the reaction to completion.
Workflow Diagram
Caption: Synthesis workflow for N-Fluoren-4-ylacetohydroxamic Acid.
Biological Activity and Toxicology
The primary interest in N-Fluoren-4-ylacetohydroxamic acid stems from its relationship to the potent carcinogen N-fluoren-2-ylacetohydroxamic acid. Toxicological studies have been conducted to understand the influence of the position of the acetohydroxamic acid group on the fluorene ring on its carcinogenic potential.
Carcinogenicity
Studies in rats have demonstrated that N-Fluoren-4-ylacetohydroxamic acid is only marginally carcinogenic . This is in stark contrast to its 2- and 3-isomers, which exhibit significant carcinogenic activity. The order of carcinogenic activity for the isomers is: N-hydroxy-2-fluorenylacetamide > N-hydroxy-3-fluorenylacetamide > N-hydroxy-4-fluorenylacetamide.
In one study, prolonged oral administration of N-Fluoren-4-ylacetohydroxamic acid to rats resulted in a very low incidence of non-hepatic tumors.[1] Late-stage experiments did show the appearance of hepatic clear cell foci.[1]
Mechanism of Action
The carcinogenicity of arylhydroxamic acids is generally believed to proceed through their metabolic activation to electrophilic esters. These reactive intermediates can then form covalent adducts with cellular nucleophiles such as DNA, RNA, and proteins, leading to mutations and the initiation of cancer.
The lower carcinogenicity of the 4-isomer is attributed to the lower reactivity of its N-acetoxy ester towards nucleophiles compared to the highly reactive N-acetoxy ester of the 2-isomer. Studies have shown that the reactivity of N-acetoxy-2-fluorenylacetamide towards methionine (a model nucleophile) is at least tenfold greater than that of N-acetoxy-4-fluorenylacetamide.
Signaling Pathway Diagram
Caption: Proposed metabolic activation pathway of N-Fluoren-4-ylacetohydroxamic Acid.
Safety and Handling
As a derivative of a known class of carcinogens, N-Fluoren-4-ylacetohydroxamic acid should be handled with caution in a laboratory setting. Although its carcinogenicity is reported to be low, appropriate personal protective equipment (PPE) should be worn at all times.
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Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
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Personal Protective Equipment:
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile).
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Skin and Body Protection: A laboratory coat should be worn.
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Handling: Avoid inhalation of dust or fumes. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-Fluoren-4-ylacetohydroxamic acid serves as an important tool for research into the mechanisms of chemical carcinogenesis. Its significantly lower carcinogenic potential compared to its isomers underscores the critical role of molecular geometry in determining biological activity. This guide has provided a consolidated resource on its chemical properties, synthesis, and toxicological profile. Further research, particularly in obtaining detailed experimental physicochemical and spectroscopic data, will be valuable for the scientific community.
References
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PubChem. N-Fluoren-4-ylacetohydroxamic acid. National Center for Biotechnology Information. [Link]
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Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with N-fluoren-4-ylacetohydroxamic acid on rat liver fine structure. Carcinogenesis, 3(1), 103-109. [Link]
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Gutmann, H. R., Malejka-Giganti, D., & McIver, R. (1971). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 31(11), 1696-1704. [Link]
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Barry, E. J., Malejka-Giganti, D., & Gutmann, H. R. (1969). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and N-fluoren-4-ylacetohydroxamic acid. Journal of the Chemical Society C: Organic, 1120-1123. [Link]
Sources
- 1. N-Fluoren-4-ylacetohydroxamic acid | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and N-fluoren-4-ylacetohydroxamic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
